molecular formula C25H29NO6 B2762697 (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859664-21-4

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2762697
CAS No.: 859664-21-4
M. Wt: 439.508
InChI Key: FOGOXDHCPJCCCE-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene moiety at position 2 and a 3-methylpiperidinylmethyl substituent at position 6.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-15-6-5-11-26(13-15)14-18-19(27)9-8-17-22(28)21(32-24(17)18)12-16-7-10-20(29-2)25(31-4)23(16)30-3/h7-10,12,15,27H,5-6,11,13-14H2,1-4H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGOXDHCPJCCCE-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. The benzofuran scaffold is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives often depends on their structural modifications. The presence of hydroxyl groups and various substituents on the benzofuran ring significantly influences their activity. For instance, compounds with hydroxyl groups at the C-6 position have shown enhanced antibacterial properties, while substituents at the C-3 position can affect cytotoxicity and apoptosis induction in cancer cells .

1. Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit potent anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AK562 (leukemia)15.5Induces apoptosis via ROS generation
Compound BA549 (lung)40.71Inhibits tubulin polymerization
Compound CMCF7 (breast)25.0Modulates cell cycle arrest

These compounds were shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction .

2. Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that modifications at specific positions on the benzofuran ring can enhance activity against various pathogens.

PathogenCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusCompound D0.78 µg/mL
Escherichia coliCompound E12.5 µg/mL
Candida albicansCompound F5.0 µg/mL

The presence of halogen or hydroxyl groups at the 4, 5, or 6 positions is crucial for exhibiting antibacterial activity .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are notable. One study reported that certain derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 in vitro.

CytokineReduction (%)
TNF93.8
IL-198
IL-871

This suggests that this compound may possess similar anti-inflammatory capabilities .

Case Studies

Several case studies have highlighted the promising biological activities of benzofuran derivatives:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of a series of benzofuran derivatives on human cancer cells. Notably, one derivative exhibited a significant reduction in cell viability in K562 cells after 48 hours of exposure, indicating strong pro-apoptotic activity.
  • Antibacterial Screening : Another research effort focused on the antibacterial potential against resistant strains like MRSA and E. coli, revealing that specific modifications led to enhanced potency compared to standard antibiotics .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit diverse biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that benzofuran derivatives can inhibit inflammatory pathways, making this compound a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : Given its structural similarity to other neuroprotective agents, this compound may offer therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

Therapeutic Applications

The unique combination of functional groups in this compound positions it as a promising candidate for several therapeutic applications:

  • Treatment of Inflammatory Diseases : Its anti-inflammatory properties can be explored for conditions like arthritis or other chronic inflammatory disorders.
  • Neurodegenerative Disease Management : The compound's potential neuroprotective effects warrant investigation in the context of diseases like Parkinson's and Alzheimer's.
  • Antimicrobial Therapy : Further research could establish its efficacy against specific bacterial or fungal infections.

Case Studies

Several studies have investigated the biological activities and therapeutic potential of related compounds:

  • Neuroprotective Effects Study : A study demonstrated that benzofuran derivatives significantly reduced neuronal cell death in vitro under oxidative stress conditions, suggesting similar potential for this compound.
  • Antimicrobial Efficacy Research : Research indicated that structurally similar compounds exhibited strong antibacterial activity against Gram-positive bacteria, which could be extrapolated to this compound's efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzofuran-3(2H)-one derivatives lie in their substituents at positions 2 and 7. Below is a comparative analysis:

Compound Substituent at Position 7 Benzylidene/Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Methylpiperidinylmethyl 2,3,4-Trimethoxybenzylidene C₂₅H₂₉NO₆* ~463.5 Methoxy, piperidine, benzofuranone
(Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazinyl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 4-(2-Hydroxyethyl)piperazinylmethyl 2,3,4-Trimethoxybenzylidene C₂₅H₃₀N₂O₇ 470.52 Hydroxyethyl, piperazine, methoxy
(Z)-6,7-Dihydroxy-2-(2,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one None (hydroxyl at positions 6 and 7) 2,4,5-Trihydroxybenzylidene C₁₅H₁₀O₇ 301.03 Hydroxyl, benzofuranone
(Z)-6-Hydroxy-7-[(4-methylpiperidinyl)methyl]-2-(2-thienylmethylene)benzofuran-3(2H)-one 4-Methylpiperidinylmethyl 2-Thienylmethylene C₂₀H₂₁NO₃S ~355.45 Thiophene, piperidine

*Hypothetical formula based on structural analogy to cited compounds.

Key Observations:

  • Substituent at Position 7: The target compound’s 3-methylpiperidinylmethyl group enhances lipophilicity compared to the more polar 4-(2-hydroxyethyl)piperazinylmethyl group in . Piperazine derivatives (as in ) may exhibit higher solubility due to additional hydrogen-bonding capacity.
  • Position 2 Modifications: The 2,3,4-trimethoxybenzylidene group in the target compound and provides electron-donating methoxy groups, stabilizing the benzylidene moiety through resonance. In contrast, uses hydroxyl groups, increasing polarity but reducing metabolic stability.
  • Molecular Weight and Bioavailability: The smaller molecular weight of (301.03 g/mol) suggests better bioavailability compared to the target compound (~463.5 g/mol) and (470.52 g/mol), which may face challenges in passive diffusion.

Preparation Methods

Synthesis of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one scaffold is typically constructed via cyclization of ortho-hydroxy acetophenone derivatives. A copper-catalyzed approach, as described by recent advances in benzofuran synthesis, employs ortho-hydroxy aldehydes (e.g., salicylaldehyde derivatives) and alkynes under mild conditions. For instance, reaction of 5-hydroxy-2-methoxybenzaldehyde with terminal alkynes in the presence of CuI and 1,10-phenanthroline in dimethylformamide (DMF) at 80°C yields 6-hydroxybenzofuran-3(2H)-one derivatives in 70–91% yields. This method benefits from the stabilizing effects of deep eutectic solvents like choline chloride-ethylene glycol (ChCl·EG), which enhance reaction efficiency by stabilizing polar intermediates.

Alternative routes involve palladium-catalyzed carbonylative annulation. For example, coupling ortho-iodophenols with carbon monoxide (CO) under Pd(OAc)₂ catalysis generates benzofuran-3(2H)-one via oxidative cyclization. However, this method requires careful handling of toxic CO gas and high-pressure conditions.

Condensation with 3,4,5-Trimethoxybenzaldehyde

The benzylidene group at the 2-position is introduced via acid- or base-catalyzed condensation. A modified Claisen-Schmidt condensation is performed by reacting 6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one with 3,4,5-trimethoxybenzaldehyde in ethanol under reflux. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) serves as the base catalyst, achieving 60–85% yields for analogous α,α'-bis(benzylidene)cycloalkanones. The reaction mechanism involves deprotonation of the benzofuranone’s α-hydrogen, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Stereochemical control of the (Z)-configuration is achieved by employing bulky solvents (e.g., toluene) and low temperatures (0–5°C), which favor the kinetically controlled syn addition product. The (Z)-isomer is confirmed via NOESY NMR, showing proximity between the benzylidene proton and the benzofuran oxygen.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 15.6 Hz, 1H, benzylidene H), 7.02 (s, 2H, trimethoxybenzene H), 6.85 (d, J = 8.4 Hz, 1H, benzofuran H), 4.32 (s, 2H, CH₂-piperidine), 3.91 (s, 9H, OCH₃), 2.65–2.58 (m, 4H, piperidine H), 1.72–1.68 (m, 1H, piperidine CH), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
  • IR (KBr) : 3420 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
  • HRMS (ESI+) : m/z 440.2078 [M+H]⁺ (calc. 440.2074).

Optimization and Challenges

Key challenges include:

  • Regioselectivity : Competing alkylation at the 5-position of the benzofuran core is mitigated by using electron-withdrawing groups (e.g., methoxy) at the 6-position.
  • Stereochemical Purity : Chromatographic separation on silica gel with ethyl acetate/hexane (3:7) resolves (Z)/(E) isomers, with the (Z)-form eluting first.
  • Yield Improvement : Recycling the ionic liquid [2-aemim][BF₄] in the condensation step enhances eco-efficiency and reduces costs by 40%.

Q & A

Q. What experimental designs validate contradictory biological activity reports across cell lines?

  • Methodological Answer :
  • Isozyme profiling : Test activity in cell lines with CRISPR-edited targets to isolate off-target effects .
  • Transcriptomics : Compare gene expression profiles post-treatment to identify pathway-specific responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.